molecular formula C12H15NO B559601 8-Hydroxyjulolidine CAS No. 41175-50-2

8-Hydroxyjulolidine

Cat. No.: B559601
CAS No.: 41175-50-2
M. Wt: 189.25 g/mol
InChI Key: FOFUWJNBAQJABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyjulolidine (C₁₂H₁₅NO, MW 189.25) is a heterocyclic compound featuring a fused benzopyrrolidine structure with a hydroxyl group at the 8-position. It is characterized by its rigid, planar geometry due to the fused nitrogen-containing ring system, which restricts molecular rotation and enhances photophysical properties . Synthesized via a one-step cyclization of 3-aminophenol with 1,3-dihalopropane under optimized conditions, it achieves yields of 35–42% while avoiding hazardous reagents like dimethyl sulfate or strong acids . Its high purity (96–97%) and stability make it a cornerstone in fluorescent probes and coumarin derivatives, particularly in applications requiring high quantum yields and emission efficiency .

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUWJNBAQJABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(C=C2)O)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068286
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-50-2
Record name 8-Hydroxyjulolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41175-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyjulolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXYJULOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDF5635X33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mechanism and Reaction Design

A breakthrough came with the development of single-step cyclization, as disclosed in US6433176B1. This method avoids protective groups by directly reacting m-aminophenol with 1-bromo-3-chloropropane in the presence of a base (e.g., Na₂CO₃ or triethylamine). The reaction proceeds via alkylative cyclization, where the amino group of m-aminophenol undergoes nucleophilic attack on the dihalopropane, forming the julolidine ring while preserving the hydroxyl group.

Optimization and Yield Analysis

Key parameters influencing yield include:

  • Reagent stoichiometry : A 15:1 molar ratio of 1-bromo-3-chloropropane to m-aminophenol is typical.

  • Temperature : Reactions are conducted at 70°C for 3 hours, followed by reflux at 110°C for 15 hours.

  • Base selection : Inorganic bases like Na₂CO₃ outperform organic bases, minimizing side reactions.

Table 1: Single-Step Method Yield Variations

Examplem-Aminophenol (mmol)1-Bromo-3-chloropropane (mmol)BaseYield
1115Na₂CO₃42%
210150Na₂CO₃62%
3101809Na₂CO₃42%

Despite its simplicity, this method faces challenges. The Chinese patent CN102731498B highlights that single-step protocols often suffer from 1,3-disubstituted propane side reactions, where excess dihalopropane reacts with two m-aminophenol molecules, reducing yields to <5% in uncontrolled conditions.

Two-Step Intermolecular-Intramolecular Reactions

Protocol Development

To address side reactions, CN102731498B introduced a two-step approach:

  • Intermolecular reaction : m-aminophenol reacts with 1-bromo-3-chloropropane in N,N-dimethylformamide (DMF) with NaHCO₃ to form a linear intermediate.

  • Intramolecular cyclization : The intermediate undergoes ring closure in DMF with Na₂CO₃ at elevated temperatures (50–100°C).

Yield Improvement and Side Reaction Suppression

By segregating the alkylation and cyclization steps, this method reduces disubstitution byproducts. For instance, using 4 equivalents of 1-bromo-3-chloropropane and Na₂CO₃ in the second step achieved yields up to 74%.

Table 2: Two-Step Method Performance

StepConditionsKey ParametersYield Contribution
1DMF, NaHCO₃, 25°C, 12h4:1 dihalopropane ratio85% intermediate purity
2DMF, Na₂CO₃, 100°C, 12h-74% final product

Comparative Analysis of Methods

Efficiency and Scalability

  • Single-step : Lower yields (42–62%) but simpler workflow. Suitable for small-scale synthesis.

  • Two-step : Higher yields (68–74%) with better side reaction control . Preferred for industrial production despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyjulolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorescent Dyes

8-Hydroxyjulolidine is a crucial component in the development of fluorescent dyes used for biological imaging. Its ability to emit fluorescence allows researchers to visualize cellular processes with high precision, enabling advancements in cellular biology and diagnostics.

  • Case Study : A study demonstrated the synthesis of a fluorescent sensor based on this compound that effectively detects copper and iron ions in solution. The sensor exhibited high selectivity and sensitivity, showcasing the compound's potential in environmental monitoring and biological applications .

Organic Electronics

In the realm of organic electronics , this compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) . Its incorporation enhances the efficiency and color quality of displays used in consumer electronics.

  • Data Table: OLED Performance Metrics
ParameterValue
Emission Efficiency20%
Color RangeRGB spectrum
Lifetime50,000 hours

Photochemical Studies

This compound plays a significant role in photochemical research , where it aids scientists in understanding light-induced reactions. This understanding is crucial for advancements in solar energy technologies.

  • Research Insight : Recent studies have shown that this compound can facilitate photochemical reactions that convert solar energy into chemical energy, potentially leading to more efficient solar cells .

Analytical Chemistry

In analytical chemistry , this compound serves as a reagent in various techniques that detect and quantify specific compounds within complex mixtures. Its properties make it valuable for applications requiring precise measurements.

  • Application Example : The compound has been used as a chemosensor for detecting metal ions through fluorescence quenching mechanisms, providing a reliable method for trace analysis in environmental samples .

Pharmaceutical Development

The unique properties of this compound make it a candidate for developing new pharmaceutical agents, particularly within the field of neurochemistry. It may facilitate studies on neurotransmitter systems and contribute to drug discovery efforts.

  • Research Findings : Investigations into the neurochemical effects of this compound have shown promise in modulating neurotransmitter activity, suggesting potential therapeutic applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 8-Hydroxyjulolidine primarily involves its role as a chromophore in fluorescence chemosensors. The hydroxyl group at the 8th position plays a crucial role in the electrochemical switching fluorescence study. The compound interacts with various molecular targets and pathways, leading to changes in fluorescence properties .

Comparison with Similar Compounds

8-Methoxyjulolidine

  • Molecular Formula: C₁₃H₁₇NO (MW 203.28)
  • Synthesis : Prepared via intramolecular cyclization of 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline using methanesulfonic acid (65% yield), followed by demethylation with BBr₃ to yield 8-hydroxyjulolidine (80% yield) .
  • Key Differences : The methoxy group increases steric hindrance and reduces reactivity compared to the hydroxyl analog. It serves primarily as a synthetic intermediate rather than a functional dye.

9-Formyl-8-hydroxyjulolidine

  • Molecular Formula: C₁₃H₁₅NO₂ (MW 217.27)
  • Synthesis : Formylation of 8,10-dihydroxyjulolidine using phosphoryl chloride in DMF (80% yield) .
  • Key Differences : The formyl group introduces a strong electron-withdrawing effect, shifting absorption/emission spectra bathochromically. It is critical in pH-sensitive probes for detecting hydrogen sulfide and silicate, offering selectivity over other anions .

8,10-Dihydroxyjulolidine

  • Molecular Formula: C₁₂H₁₅NO₂ (MW 205.25)
  • Synthesis : Cyclization of 3,5-dihydroxyaniline with 1,3-dihalopropane, followed by hydrogenation of the dibenzoyloxy intermediate (28% yield for intermediate, 81% after deprotection) .
  • Key Differences : The dual hydroxyl groups enhance solubility in polar solvents and enable diverse functionalization, such as condensation with diethyl malonate to form coumarins (83–89% yields) .

8-Hydroxyquinoline

  • Molecular Formula: C₉H₇NO (MW 145.16)
  • Key Differences: While structurally simpler, 8-hydroxyquinoline lacks the rigid fused-ring system of julolidine derivatives. It is renowned for metal chelation but exhibits lower fluorescence quantum yields due to rotational freedom .

Research Findings and Comparative Analysis

Photophysical Properties

  • The rigid julolidine backbone minimizes non-radiative decay, resulting in higher quantum yields (e.g., coumarins with julolidine moieties exhibit 83–89% emission efficiency) .
  • 9-Formyl-8-hydroxyjulolidine demonstrates pH-dependent fluorescence, enabling real-time detection of H₂S in biological systems with nanomolar sensitivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight Synthesis Method Yield Key Properties Applications
This compound C₁₂H₁₅NO 189.25 Cyclization of 3-aminophenol with 1,3-dihalopropane 35–42% High quantum yield, rigid structure Fluorescent probes, coumarin synthesis
8-Methoxyjulolidine C₁₃H₁₇NO 203.28 Cyclization of 3-methoxy precursor 65% Intermediate for demethylation Precursor in dye synthesis
9-Formyl-8-hydroxyjulolidine C₁₃H₁₅NO₂ 217.27 Formylation of 8,10-dihydroxyjulolidine 80% pH-sensitive, chromophore H₂S detection, chemosensors
8,10-Dihydroxyjulolidine C₁₂H₁₅NO₂ 205.25 Cyclization and hydrogenation 28–81% Polyhydroxy, versatile functionalization Coumarin derivatives
8-Hydroxyquinoline C₉H₇NO 145.16 Skraup synthesis or direct hydroxylation Varies Metal chelation, moderate fluorescence Metal sensors, pharmaceuticals

Biological Activity

8-Hydroxyjulolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, has the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. Its structure features a hydroxyl group at the 8-position of the julolidine framework, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study focused on diorganotin(IV) complexes derived from hydrazone Schiff bases, including those based on this compound, demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.0095 µmol/mL for the most active derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µmol/mL)Target Organism
Diorganotin(IV) Complex0.0095E. coli
Diorganotin(IV) Complex0.015C. albicans
This compoundNot specifiedVarious strains

Trypanocidal Activity

Another significant aspect of this compound is its potential as a trypanocidal agent. Recent studies have highlighted its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves inhibition of the Trypanosome Alternative Oxidase (TAO), which is crucial for the parasite's energy metabolism .

Case Study: Inhibition of Trypanosome Alternative Oxidase

In a detailed study, researchers synthesized derivatives of this compound and evaluated their trypanocidal activity. The findings suggested that modifications to the hydroxyl group significantly affected the potency of these compounds against T. brucei, with certain derivatives showing up to 70% inhibition at low concentrations.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism, such as FabF in E. coli, which is essential for fatty acid biosynthesis.
  • Metal Ion Interaction : It has been utilized in developing sensors for detecting zinc ions, highlighting its ability to form complexes with metal ions that can influence biological processes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of julolidine derivatives with hydroxylating agents. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Table 2: Synthesis Overview

Reaction ComponentProductYield (%)
Julolidine + Hydroxylating AgentThis compoundVaries
This compound + FurfurylamineZinc Ion Sensor Compound16

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 8-Hydroxyjulolidine in academic research?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines or condensation reactions under controlled pH and temperature. Characterization requires HPLC or GC-MS for purity verification (≥96%) and NMR (¹H/¹³C) to confirm structural integrity, including hydroxyl group positioning. Melting point analysis (132–134°C) should align with literature values . For reproducibility, experimental sections must detail solvents, catalysts, and purification steps, with excess data relegated to supplementary materials .

Q. How does the purity of this compound impact its performance in fluorescence-based applications?

  • Methodological Answer : Impurities (e.g., unreacted intermediates) can quench fluorescence or alter sensor selectivity. Researchers should validate purity via chromatographic methods (HPLC) and correlate results with fluorescence quantum yield measurements. Studies report 96–98% purity as sufficient for sensor applications, but batch-to-batch variability necessitates pre-experiment calibration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use N95 masks, nitrile gloves, and goggles to prevent respiratory and dermal exposure. Store at room temperature in airtight containers away from oxidizers. Toxicity studies indicate eye/skin irritation and potential respiratory effects; spills require neutralization with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound-based sensors?

  • Methodological Answer : Discrepancies often arise from solvent polarity, pH, or excitation wavelength differences. Standardize measurements using reference dyes (e.g., quinine sulfate) and document environmental conditions. Meta-analyses of prior studies should compare solvent systems (e.g., aqueous vs. chloroform) and sensor conjugation methods . Contradictory data may indicate unaccounted side reactions or impurities .

Q. What experimental design considerations mitigate photodegradation of this compound in long-term imaging studies?

  • Methodological Answer : Use UV-vis spectroscopy to assess photostability under varying light intensities. Incorporate antioxidants (e.g., ascorbic acid) or oxygen-scavenging systems in the medium. Control experiments should compare degradation rates in inert (N₂) vs. aerobic atmospheres. Document illumination parameters (wavelength, exposure time) for reproducibility .

Q. How do structural modifications of this compound affect its selectivity as a metal ion sensor?

  • Methodological Answer : Modify the hydroxyl group (e.g., methylation) or julolidine backbone (e.g., halogenation) to alter chelation sites. Use DFT calculations to predict binding affinities and validate via titration experiments (UV-vis, fluorescence). Compare selectivity coefficients (logK) for target ions (e.g., Al³⁺, Fe³⁺) against interferents .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare toxicity across cell lines. Ensure sample sizes (n ≥ 3) meet power analysis requirements to detect significant differences (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.